

Anatabine Dicitrate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anatabine dicitrate

Cat. No.: B8102966

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Abstract

Anatabine, a minor alkaloid found in plants of the Solanaceae family, has garnered significant scientific interest for its potential therapeutic applications, particularly in neurodegenerative diseases and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of its dicitrate salt form. It further delves into the compound's multifaceted mechanism of action, detailing its interaction with key signaling pathways. This document synthesizes current research findings, presenting quantitative data in accessible formats and outlining key experimental protocols to facilitate further investigation into this promising molecule.

Chemical Structure and Physicochemical Properties

Anatabine dicitrate is the salt form of anatabine, a natural alkaloid, combined with two molecules of citric acid. This salt form enhances the stability and solubility of the parent compound.

Chemical Structure

The chemical structure of anatabine consists of a pyridine ring linked to a tetrahydropyridine ring. In the dicitrate salt, the basic nitrogen atoms of the anatabine molecule are protonated

and ionically bonded to the carboxylate groups of two citric acid molecules.

IUPAC Name: 2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine[1]

Molecular Formula: C₂₂H₂₈N₂O₁₄[2][3][4]

SMILES: O=C(CC(C(O)=O)(O)CC(O)=O)O.O=C(CC(C(O)=O)(O)CC(O)=O)O.
[C@@H]1(C2=CC=CN=C2)CC=CCN1[2]

Physicochemical Properties

A summary of the known physicochemical properties of anatabine and its dicitrate salt is presented in Table 1. It is important to note that some of the experimental data, such as boiling point and certain solubility values, pertain to the anatabine free base.

Property	Value	Source
Molecular Weight	544.46 g/mol	
Appearance	Light yellow to yellow liquid (Anatabine base)	MedChemExpress
Boiling Point	145.5 °C (Anatabine base)	HMDB
Solubility	Water: 1000 mg/mL (Anatabine base) Predicted Water Solubility: 10.6 g/L (Anatabine base) PBS (pH 7.2): ~0.3 mg/mL (Anatabine base)	HMDB ALOGPS Cayman Chemical
pKa (Strongest Basic)	8.52 (Predicted, Anatabine base)	ChemAxon
LogP	1.03 (Predicted, Anatabine base)	ALOGPS

Note: There is a notable discrepancy in the reported aqueous solubility of anatabine base. The high value of 1000 mg/mL may represent miscibility, while the predicted and PBS solubility values suggest more limited solubility. The dicitrate salt form is expected to have higher

aqueous solubility than the free base. Further experimental validation is required to determine the precise solubility profile of **anatabine dicitrate**.

Mechanism of Action and Signaling Pathways

Anatabine exhibits a complex pharmacological profile, engaging multiple signaling pathways to exert its biological effects. Its primary mechanisms of action include agonism of nicotinic acetylcholine receptors (nAChRs) and modulation of key inflammatory and antioxidant signaling cascades.

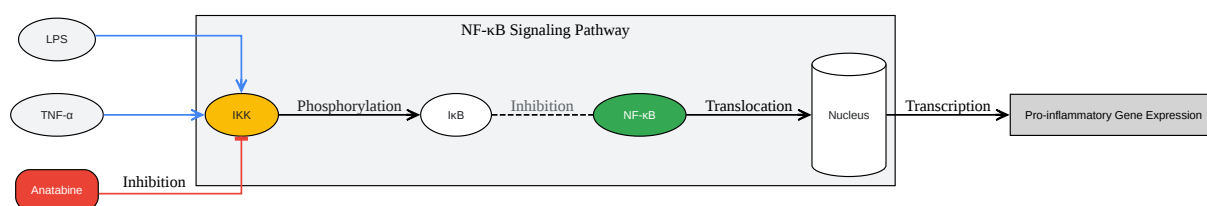
Nicotinic Acetylcholine Receptor (nAChR) Agonism

Anatabine is a potent agonist of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor, a major nAChR subtype in the central nervous system. It also demonstrates activity at $\alpha 7$ nAChRs. This interaction is believed to contribute to its potential neuroprotective effects.

Inhibition of Pro-inflammatory Signaling Pathways

A significant aspect of anatabine's biological activity is its ability to suppress inflammatory responses through the inhibition of critical signaling pathways.

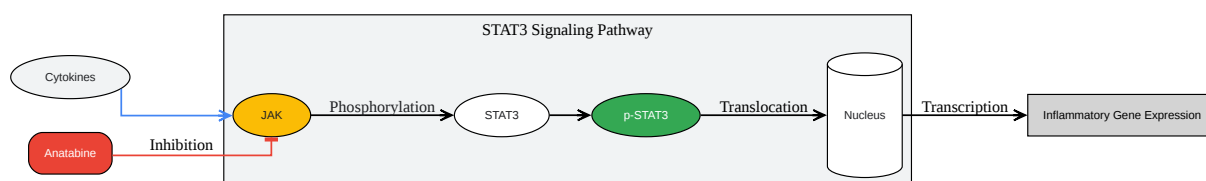
Anatabine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF- κ B), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The proposed mechanism involves the inhibition of I κ B kinase (IKK), which prevents the phosphorylation and subsequent degradation of the I κ B inhibitor, thereby sequestering NF- κ B in the cytoplasm.



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Anatabine inhibits the NF- κ B signaling pathway.

Anatabine has been demonstrated to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The activation of STAT3 is a critical step in many inflammatory processes, and its inhibition by anatabine contributes to the compound's anti-inflammatory effects.

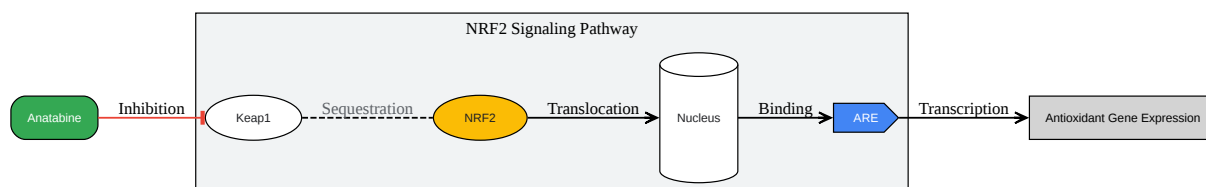


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Anatabine inhibits the STAT3 signaling pathway.

Activation of the NRF2 Antioxidant Pathway

Recent studies have identified anatabine as an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a master regulator of the antioxidant response, and its activation by anatabine leads to the expression of a suite of cytoprotective genes. This mechanism is thought to be a key contributor to anatabine's anti-inflammatory and neuroprotective properties, partly through its crosstalk with the NF- κ B pathway.



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Anatabine activates the NRF2 signaling pathway.

Key Experimental Protocols

This section outlines the general methodologies for key in vitro and in vivo experiments used to characterize the biological activity of anatabine. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

In Vitro Assays

- **SH-SY5Y Human Neuroblastoma Cells:** These cells are commonly used to study the neuroprotective effects of compounds. They are typically cultured in a 1:1 mixture of Eagle's Minimum Essential Medium (MEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
- **HEK293 Human Embryonic Kidney Cells:** These cells are often used for reporter gene assays due to their high transfection efficiency. They are generally cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics.
- **Primary Human Microglia and Peripheral Blood Mononuclear Cells (PBMCs):** These primary cells are used to study the direct anti-inflammatory effects of anatabine on human immune cells. Isolation and culture protocols for these cells are highly specialized and should be followed meticulously from established literature.

These assays are used to quantify the activation of the NF- κ B and NRF2 signaling pathways.

- **Cell Seeding:** HEK293 cells are seeded in 96-well plates.
- **Transfection:** Cells are transfected with a luciferase reporter plasmid containing response elements for either NF- κ B or NRF2 (ARE). A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
- **Treatment:** After 24 hours, cells are pre-treated with various concentrations of **anatabine dicitrate** for a specified time (e.g., 1 hour).
- **Stimulation:** Cells are then stimulated with an appropriate agonist (e.g., TNF- α or LPS for NF- κ B; sulforaphane as a positive control for NRF2) for a defined period (e.g., 6-24 hours).
- **Lysis and Luminescence Measurement:** Cells are lysed, and luciferase activity is measured using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to determine the relative activation of the pathway.

This technique is used to measure the levels of phosphorylated STAT3, an indicator of its activation.

- **Cell Treatment and Lysis:** Cells (e.g., SH-SY5Y or primary immune cells) are treated with **anatabine dicitrate** and/or an inflammatory stimulus (e.g., LPS). Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). A separate blot is incubated with an antibody for total STAT3 as a loading control.

- **Detection:** The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

In Vivo Models

This is a widely used model to assess the in vivo anti-inflammatory activity of compounds.

- **Animal Acclimatization:** Mice (e.g., C57BL/6) are acclimatized for at least one week before the experiment.
- **Anatabine Administration:** **Anatabine dicitrate** is administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses for a specified period.
- **LPS Challenge:** A single dose of LPS is administered intraperitoneally to induce a systemic inflammatory response.
- **Sample Collection:** At a defined time point after the LPS challenge, blood and tissues (e.g., brain, spleen) are collected.
- **Analysis:** Pro-inflammatory cytokine levels (e.g., TNF- α , IL-6) in the plasma and tissue homogenates are measured using enzyme-linked immunosorbent assays (ELISAs).

Conclusion

Anatabine dicitrate is a promising small molecule with a well-defined chemical structure and a multifaceted mechanism of action. Its ability to act as an nAChR agonist while simultaneously inhibiting pro-inflammatory pathways (NF- κ B, STAT3) and activating the protective NRF2 antioxidant pathway makes it a compelling candidate for further investigation in the context of neurodegenerative and inflammatory diseases. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this intriguing natural product. Further research is warranted to fully elucidate its physicochemical properties and to translate the promising preclinical findings into clinical applications.

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- To cite this document: BenchChem. [Anatabine Dicitrate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8102966#understanding-the-chemical-structure-and-properties-of-anatabine-dicitrate]

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